N-Methyl Naltrexone Sulfate is a synthetic derivative of naltrexone, primarily utilized in the medical field for the treatment of opioid-induced constipation, particularly in patients who are not adequately responding to conventional laxative therapies. This compound acts as a peripheral μ-opioid antagonist, specifically targeting the gastrointestinal tract to alleviate constipation without affecting central opioid receptors, thus avoiding analgesic effects or withdrawal symptoms associated with opioid use .
N-Methyl Naltrexone Sulfate belongs to the class of organic compounds known as phenanthrenes, which are polycyclic aromatic compounds. It is classified under various therapeutic categories including drugs for constipation and opioid antagonists . The compound is commercially available under the brand name Relistor and has been approved by the U.S. Food and Drug Administration since 2008 .
The synthesis of N-Methyl Naltrexone Sulfate involves the N-methylation of naltrexone using methylating agents such as methyl iodide or dimethyl sulfate. The reaction typically occurs in the presence of bases like sodium hydroxide or potassium carbonate to facilitate the methylation process .
Industrial Production Methods:
A notable patent describes a stereoselective synthesis method involving protecting groups for hydroxyl groups on naltrexone, followed by methylation and subsequent deprotection to yield the desired product .
N-Methyl Naltrexone Sulfate has a molecular formula of and a molecular weight of approximately 435.491 g/mol . The compound features a complex structure characterized by multiple rings and functional groups typical of phenanthrene derivatives.
The structural representation can be summarized as follows:
The primary reaction involved in synthesizing N-Methyl Naltrexone Sulfate is the N-methylation of naltrexone. This reaction can be represented as follows:
In this process, naltrexone reacts with methylating agents under controlled conditions, leading to the formation of N-Methyl Naltrexone Sulfate. The reaction conditions are critical for ensuring high yields and purity of the final product .
N-Methyl Naltrexone Sulfate operates primarily as a peripheral μ-opioid receptor antagonist. By selectively blocking these receptors in the gastrointestinal tract, it facilitates bowel movements without interfering with central nervous system opioid receptors. This mechanism allows for effective relief from constipation caused by opioids while preserving pain relief from opioid medications .
The pharmacokinetics of N-Methyl Naltrexone Sulfate indicate rapid absorption with peak plasma concentrations occurring approximately 30 minutes after subcutaneous administration. The drug is predominantly eliminated unchanged through urine (85%) .
N-Methyl Naltrexone Sulfate is primarily used in clinical settings for managing opioid-induced constipation, especially in palliative care patients who often experience severe constipation due to opioid therapy. Its ability to act selectively on peripheral receptors makes it an essential option for maintaining patient comfort without compromising pain management strategies .
In addition to its therapeutic use, ongoing research explores its potential applications in other gastrointestinal disorders related to opioid use or dysregulation .
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3